ethyl (2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)carbamate
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Overview
Description
Ethyl (2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)carbamate is a heterocyclic compound that features both pyrazole and thiazole rings. These rings are known for their diverse biological activities and are commonly found in various pharmaceutical and agrochemical compounds . The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a variety of biological targets .
Mode of Action
It is known that similar compounds interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Related compounds have been shown to influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cellular signaling .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Related compounds have been shown to exert a variety of effects, such as reducing inflammation, inhibiting microbial growth, and modulating cellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)carbamate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Formation of the Thiazole Ring: The thiazole ring is often formed by the cyclization of a thioamide with an α-haloketone.
Coupling of Pyrazole and Thiazole Rings: The pyrazole and thiazole rings are then coupled through a nucleophilic substitution reaction.
Carbamate Formation: Finally, the ethyl carbamate group is introduced through the reaction of the intermediate with ethyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole or thiazole rings .
Scientific Research Applications
Ethyl (2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)carbamate has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar biological activities.
Thiazole: The parent compound of the thiazole ring, known for its diverse biological activities.
Ethyl carbamate: A simpler carbamate compound with different biological properties.
Uniqueness
Ethyl (2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)carbamate is unique due to the combination of pyrazole and thiazole rings in its structure. This dual-ring system allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to simpler compounds .
Properties
IUPAC Name |
ethyl N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-4-19-13(18)14-6-5-11-8-20-12(15-11)17-10(3)7-9(2)16-17/h7-8H,4-6H2,1-3H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZGDKZABOIZBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCC1=CSC(=N1)N2C(=CC(=N2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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